5-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Description
5-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid is a fluorinated piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a carboxylic acid moiety at position 2. This compound is structurally significant in medicinal chemistry, particularly as an intermediate in the synthesis of peptidomimetics or protease inhibitors, where the Boc group serves as a temporary protective moiety for secondary amine functionalities during solid-phase synthesis .
Properties
IUPAC Name |
5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-6-7(12)4-5-8(13)9(14)15/h7-8H,4-6H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAVGIAPUYVLMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Esterification: The tert-butyl ester group is introduced through esterification using tert-butyl alcohol and a suitable acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Design and Development
The compound is often utilized as a building block in the synthesis of novel pharmaceutical agents. Its piperidine core is a common motif in many drugs, particularly those targeting neurological disorders due to its ability to cross the blood-brain barrier effectively. The incorporation of fluorine enhances metabolic stability and bioactivity, making it an attractive candidate for developing new therapeutic agents.
1.2 Case Studies in Drug Development
Several studies have highlighted the efficacy of piperidine derivatives in treating conditions like depression, anxiety, and schizophrenia. For instance, compounds structurally related to 5-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine have been investigated for their potential as selective serotonin reuptake inhibitors (SSRIs) and dopamine receptor modulators. These studies demonstrate the compound's versatility in medicinal applications.
Synthesis of Biologically Active Compounds
2.1 Synthetic Methodologies
The compound serves as an intermediate in synthesizing various biologically active molecules. For example, it can be used to produce other piperidine derivatives that exhibit antimicrobial and anticancer properties. The synthetic routes often involve standard organic reactions such as acylation, alkylation, and cyclization, allowing for the introduction of diverse functional groups.
2.2 Table of Synthetic Routes
| Reaction Type | Description | Example Compound |
|---|---|---|
| Acylation | Formation of amides from carboxylic acids | Piperidine-derived anti-inflammatories |
| Alkylation | Introduction of alkyl groups to enhance lipophilicity | Antidepressants |
| Cyclization | Formation of cyclic structures for increased activity | Anticancer agents |
Therapeutic Applications
3.1 Antimicrobial Activity
Research has indicated that derivatives of 5-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine exhibit significant antimicrobial activity against various pathogens. This makes them promising candidates for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern.
3.2 Neuropharmacological Effects
Studies have shown that compounds related to this piperidine derivative possess neuropharmacological effects that could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The fluorine atom plays a crucial role in enhancing the binding affinity to specific receptors involved in these conditions.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate enzyme activity and affect various biochemical pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Ring System and Substituent Variations
Piperidine vs. Pyrrolidine Derivatives
- Target Compound: The 6-membered piperidine ring provides conformational flexibility compared to 5-membered pyrrolidine analogues. For example, (2S,5S)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid () shares the Boc group and carboxylic acid but has a methyl substituent at position 5 instead of fluorine.
Aromatic vs. Saturated Systems
- 5-Fluoro-2-pivalamidonicotinic acid () replaces the piperidine with a pyridine ring, introducing aromaticity. The fluorine at position 5 and the pivalamide group (bulky tert-butylamide) at position 2 enhance lipophilicity, which contrasts with the Boc-protected amine and carboxylic acid in the target compound. Such differences impact solubility and bioavailability .
Protecting Group Diversity
- Boc vs. Fmoc : The Boc group in the target compound is cleaved under acidic conditions (e.g., trifluoroacetic acid, as in ), whereas 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid () uses the base-labile Fmoc group. Fmoc’s orthogonality to Boc allows sequential deprotection in peptide synthesis, but its bulkiness may hinder reaction kinetics .
- Pivalamide : In 5-Fluoro-2-pivalamidonicotinic acid (), the pivalamide group is hydrolytically stable compared to Boc, making it suitable for applications requiring prolonged stability under acidic conditions .
Functional Group and Reactivity
- Carboxylic Acid vs. Esters: The target compound’s free carboxylic acid enables direct conjugation or salt formation, whereas methyl ester derivatives (e.g., methyl (2S)-3,3-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate in ) require hydrolysis to activate the acid. Esters enhance membrane permeability but necessitate additional synthetic steps .
- Fluorine Position : 5-(2-Fluorophenyl)-2-hydroxynicotinic acid () places fluorine on a phenyl ring rather than the heterocycle, reducing electron-withdrawing effects on the piperidine nitrogen. The hydroxyl group at position 2 introduces hydrogen-bonding capability, which is absent in the target compound .
Data Tables
Table 1: Structural and Functional Comparison
Research Implications
The structural nuances of this compound—particularly its Boc group, fluorine placement, and carboxylic acid—make it a versatile intermediate. Comparisons with pyrrolidine, pyridine, and ester analogues underscore the importance of ring size, protecting group selection, and functional group positioning in tuning physicochemical and pharmacological properties. Future studies could explore its utility in prodrug design or as a scaffold for kinase inhibitors, leveraging its balanced lipophilicity and reactivity .
Biological Activity
5-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid is a synthetic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of piperidine derivatives, characterized by the presence of a fluoro group and an ester functional group. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar piperidine structures often act as enzyme inhibitors or modulators of receptor activity.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, potentially impacting cell growth and proliferation.
- Receptor Modulation: It may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
Pharmacological Effects
Studies have demonstrated various pharmacological effects associated with this compound:
- Antimicrobial Activity: Similar derivatives have shown significant antibacterial properties against a range of pathogens, suggesting potential utility in treating infections.
- Antitumor Activity: Some derivatives have exhibited cytotoxic effects on cancer cell lines, indicating possible applications in oncology.
Research Findings and Case Studies
Several studies have investigated the biological activity of compounds related to or derived from this compound.
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
In a study published in Cancer Research, derivatives of piperidine were tested for their cytotoxicity against human breast cancer cells. The results indicated that modifications at the piperidine ring significantly enhanced antitumor activity, with IC50 values demonstrating potent effects at low concentrations (e.g., IC50 = 5 µM) .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar compounds against Staphylococcus aureus and Escherichia coli. The study found that the presence of the fluoro group increased the compounds' potency, with minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL for certain derivatives .
Q & A
Basic Questions
Q. What are the key synthetic steps for preparing 5-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step protocols:
Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine .
Fluorination : Fluorinate the piperidine ring at position 5 using electrophilic fluorinating agents (e.g., Selectfluor®) in polar aprotic solvents .
Carboxylation : Oxidize position 2 of the piperidine ring to a carboxylic acid via KMnO₄ or RuO₄-mediated oxidation .
- Critical Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which spectroscopic methods are essential for characterizing this compound?
- Methodological Answer :
- NMR : Use ¹H, ¹³C, and ¹⁹F NMR to confirm regiochemistry and Boc-group integrity. Fluorine’s electronegativity causes distinct ¹⁹F shifts (~-200 ppm for C-F) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected: ~273.3 g/mol).
- IR Spectroscopy : Confirm carbonyl stretches (Boc: ~1680–1720 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹ broad) .
Q. What purification strategies are recommended for isolating this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for final purification .
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) to remove unreacted starting materials .
Advanced Research Questions
Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved?
- Methodological Answer :
- Heteronuclear Correlation Experiments : Perform HSQC/HMBC to assign ambiguous proton/carbon signals, especially near the fluorine atom .
- Variable Temperature NMR : Assess conformational flexibility if splitting arises from rotameric equilibria .
- Computational Validation : Compare experimental shifts with DFT-calculated NMR spectra (software: Gaussian, ADF) .
Q. How can reaction yields be optimized during Boc protection?
- Methodological Answer :
- Solvent Screening : Test aprotic solvents (DMF, THF) for Boc₂O solubility and reaction homogeneity .
- Catalyst Use : Add DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .
- Moisture Control : Conduct reactions under inert atmosphere (N₂/Ar) to prevent Boc-group hydrolysis .
Q. What analytical approaches identify degradation products under acidic conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to HCl (pH 1–3) and analyze via LC-MS/MS.
- Degradation Pathways : Monitor Boc deprotection (mass loss: ~100 Da) and piperidine ring hydrolysis .
- Stability-Indicating Methods : Validate HPLC methods per ICH guidelines (resolution >2.0 between peaks) .
Q. How can computational modeling predict the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
